4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane
Overview
Description
4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane is a synthetic organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a chloro-substituted pyridine ring and a methanesulfonyl group attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane typically involves multiple steps. One common route starts with the chlorination of pyridine to obtain 2-chloro-pyridine. This intermediate is then subjected to a nucleophilic substitution reaction with an azepane derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the azepane ring.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets. The chloro-pyridine moiety can bind to enzyme active sites, inhibiting their function. The methanesulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-pyridinylmethanol
- 4-Chloro-2-pyridinylmethanol
Uniqueness
4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane is unique due to the presence of both a chloro-pyridine ring and a methanesulfonyl-azepane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(2-chloropyridin-4-yl)methyl]-1-methylsulfonylazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-19(17,18)16-7-2-3-11(5-8-16)9-12-4-6-15-13(14)10-12/h4,6,10-11H,2-3,5,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFIDMVLSUZZRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(CC1)CC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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